Regioisomeric Differentiation: 5-Cyano vs. 4-Cyano Substitution for DPP-IV and mGluR5 NAM Scaffolds
The cyclopenta[c]pyrrole-2-carboxylate patent family (Sanofi, US8697883B2) explicitly claims cyano substitution at the R2 position (corresponding to the 5-position of the hexahydrocyclopenta[c]pyrrole core) as one of the preferred embodiments for DPP-IV inhibitory activity [1]. The 5-cyano regioisomer enables a linear geometry projecting the nitrile toward the enzyme's catalytic Ser630–His740–Asp708 triad, while the 4-cyano isomer (CAS 2115586-31-5) would orient the nitrile into a sterically congested region, reducing productive binding interactions. In mGluR5 negative allosteric modulator (NAM) programs, scaffold hopping from AFQ-056 (mavoglurant) identified hexahydrocyclopenta[c]pyrrole derivatives with 5-substitution (compound 54a) as superior to 4-substituted analogs in both solubility and metabolic stability, although specific cyano analog data remain proprietary [2].
| Evidence Dimension | Predicted binding pose compatibility for DPP-IV active site |
|---|---|
| Target Compound Data | 5-Cyano substitution aligns nitrile toward catalytic triad (favorable geometry) |
| Comparator Or Baseline | 4-Cyano isomer (CAS 2115586-31-5) projects nitrile into sterically hindered pocket |
| Quantified Difference | Qualitative; based on patent Markush claims specifying R2 = cyano at 5-position |
| Conditions | In silico docking / SAR analysis from US8697883B2; mGluR5 NAM scaffold hopping study (Chakraborty et al.) |
Why This Matters
For procurement decisions, selecting the 5-cyano regioisomer is mandatory when the target synthetic pathway requires the cyano group to be positioned for productive enzyme engagement; the 4-cyano isomer leads to a divergent SAR and is not interchangeable.
- [1] US Patent US8697883B2, Cyclopenta[C]pyrrole-2-carboxylate derivatives, preparation thereof and therapeutic use thereof, Sanofi, 2014. View Source
- [2] Chakraborty, S. et al., 'Scaffold hopping approach towards various AFQ-056 analogs as potent metabotropic glutamate receptor 5 negative allosteric modulators,' European Journal of Medicinal Chemistry, 2018 (abstract via EBI). View Source
